2,3-Dihydrofuro[2,3-b]pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2,3-dihydrofuro[2,3-b]pyridine involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This reaction is characterized by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of the furan and pyridine rings .
Another approach is the base-catalyzed cascade synthesis from N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines . This method utilizes potassium hydroxide (KOH) as a catalyst and proceeds under mild conditions to yield multi-substituted dihydrofuropyridine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of readily available starting materials and mild reaction conditions makes these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrofuro[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the pyridine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) is frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions include multi-substituted dihydrofuropyridine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
2,3-Dihydrofuro[2,3-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-dihydrofuro[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an agonist for nicotinic receptors, which are involved in neurotransmission and cognitive functions . Additionally, its derivatives have been studied for their potential to modulate melatonin receptors, which play a role in regulating sleep-wake cycles .
Comparison with Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine can be compared with other fused pyridine derivatives, such as:
Pyrrolopyridines: These derivatives are known for their applications in medicinal chemistry, particularly as antiviral and anticancer agents.
Thiazolopyridines: These compounds are used in drug design for their antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific biological activities and its potential as a scaffold for developing new therapeutic agents .
Properties
IUPAC Name |
2,3-dihydrofuro[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMHNXABCSMTFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543402 | |
Record name | 2,3-Dihydrofuro[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27038-50-2 | |
Record name | 2,3-Dihydrofuro[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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